molecular formula C12H11N3O4S B4037397 4-methyl-N-(5-nitropyridin-2-yl)benzenesulfonamide

4-methyl-N-(5-nitropyridin-2-yl)benzenesulfonamide

Cat. No.: B4037397
M. Wt: 293.30 g/mol
InChI Key: NRJYXDGOFKYSCZ-UHFFFAOYSA-N
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Description

4-methyl-N-(5-nitropyridin-2-yl)benzenesulfonamide is an organic compound with the molecular formula C12H12N2O2S It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(5-nitropyridin-2-yl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 5-nitropyridin-2-amine. This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require efficient purification techniques, such as recrystallization or chromatography, to obtain the compound in a pure form .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(5-nitropyridin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methyl-N-(5-nitropyridin-2-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of DNA-dependent protein kinase (DNA-PK).

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to inhibit DNA repair enzymes.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-methyl-N-(5-nitropyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For example, as a DNA-PK inhibitor, it binds to the active site of the enzyme, preventing it from repairing DNA double-strand breaks. This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death. The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity for the enzyme .

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-(5-aminopyridin-2-yl)benzenesulfonamide: Similar structure but with an amine group instead of a nitro group.

    4-methyl-N-(5-chloropyridin-2-yl)benzenesulfonamide: Similar structure but with a chlorine atom instead of a nitro group.

    4-methyl-N-(5-bromopyridin-2-yl)benzenesulfonamide: Similar structure but with a bromine atom instead of a nitro group.

Uniqueness

4-methyl-N-(5-nitropyridin-2-yl)benzenesulfonamide is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity. The presence of the nitro group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

4-methyl-N-(5-nitropyridin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4S/c1-9-2-5-11(6-3-9)20(18,19)14-12-7-4-10(8-13-12)15(16)17/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJYXDGOFKYSCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

P-toluenesulfonyl chloride (143.9 g) was added to a pyridine solution (800 mL) of 2-amino-5-nitropyridine (100 g), and stirred overnight at 110° C. The reaction solution was poured into water with ice, and stirred at 15° C. or lower for 30 minutes. The precipitate was taken out through filtration, and the resulting residue was washed with water, diethyl ether (1500 mL) and ethyl acetate (1000 mL), and dried under reduced pressure to obtain the entitled compound (176.8 g).
Quantity
143.9 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A pyridine suspension (40 ml) containing 2-amino-5-nitropyridine (4.0 g) and p-toluenesulfonyl chloride (5.7 g) was stirred for a day and night at 100° C. The reaction liquid was poured in water (200 ml), the precipitated solid was recovered by filtration, and successively washed with water and diethyl ether by the order stated. Drying the solid under reduced pressure, 4-methyl-N-(5-nitro-2-pyridinyl)benzenesulfonamide (6.7 g) was obtained.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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